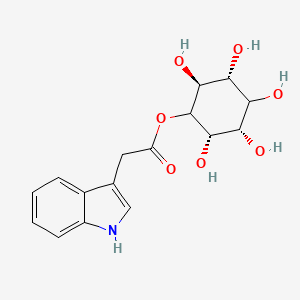

1L-1-O-(indol-3-yl)acetyl-myo-inositol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO7 |

|---|---|

Molecular Weight |

337.32 g/mol |

IUPAC Name |

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C16H19NO7/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-14(22)12(20)11(19)13(21)15(16)23/h1-4,6,11-17,19-23H,5H2/t11?,12-,13+,14-,15-,16?/m0/s1 |

InChI Key |

XUACNUJFOIKYPQ-FSGNTSDLSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)O)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis of 1l 1 O Indol 3 Yl Acetyl Myo Inositol

Precursor Pathways for Indole-3-acetic Acid

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants. Its synthesis is crucial for a vast array of developmental processes. Plants produce IAA through two main types of pathways: tryptophan-dependent and tryptophan-independent routes. nih.govyoutube.com

Tryptophan-Dependent Pathways: These pathways utilize the amino acid tryptophan as the primary precursor for IAA. Several distinct routes have been identified in plants and bacteria. researchgate.netnih.gov

Indole-3-pyruvic acid (IPyA) pathway: This is considered the predominant pathway for IAA synthesis in plants. nih.govyoutube.com It involves a two-step reaction where tryptophan is first converted to indole-3-pyruvic acid by the TAA1/TAR family of aminotransferases. Subsequently, the YUCCA family of flavin monooxygenases catalyzes the conversion of IPyA to IAA. nih.govplos.org

Indole-3-acetamide (IAM) pathway: Initially thought to be specific to bacteria, evidence for this pathway has also been found in plants. youtube.com Tryptophan is converted to IAM, which is then hydrolyzed to form IAA.

Tryptamine (TAM) pathway: In this route, tryptophan is decarboxylated to form tryptamine, which is then oxidized to indole-3-acetaldehyde (IAAld). A final oxidation step converts IAAld to IAA. nih.gov

Indole-3-acetaldoxime (IAOx) pathway: Tryptophan is converted to indole-3-acetaldoxime, which can then be metabolized through several intermediates, including indole-3-acetonitrile (IAN), to produce IAA. nih.govyoutube.com

Tryptophan-Independent Pathways: Plants can also synthesize IAA without tryptophan as an immediate precursor. youtube.com These pathways are less characterized but are thought to start from an earlier intermediate in the tryptophan biosynthesis pathway, such as indole-3-glycerol phosphate (B84403) or indole itself. researchgate.net In all cases, the indole moiety is derived from the precursor anthranilate. researchgate.net

| Pathway Name | Key Intermediate(s) | Key Enzyme Families | General Description |

|---|---|---|---|

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid | TAA/TAR, YUCCA | Tryptophan is deaminated to IPyA, which is then oxidatively decarboxylated to IAA. nih.gov |

| Indole-3-acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase, IAM hydrolase | Tryptophan is converted to IAM, followed by hydrolysis to IAA. nih.gov |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase | Tryptophan is decarboxylated to tryptamine, which is then converted to IAA. nih.gov |

| Indole-3-acetaldoxime (IAOx) | Indole-3-acetaldoxime, Indole-3-acetonitrile | CYP79B, Nitrilase | Tryptophan is converted to IAOx, which serves as a branch point for IAA and other indole compounds. nih.gov |

Myo-inositol Metabolism and Availability in Plants

Myo-inositol is a sugar-like carbocyclic polyol that plays a central role in numerous aspects of plant physiology. researchgate.netlebanonturf.com It serves as a precursor for a wide range of essential molecules, including those involved in phosphate storage, cell wall structure, stress tolerance, and signal transduction. nih.govcyberleninka.ru

The biosynthesis of myo-inositol begins with D-glucose-6-phosphate, a key intermediate in carbohydrate metabolism. annualreviews.org The rate-limiting step is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate, a reaction catalyzed by the enzyme 1L-myo-inositol-1-phosphate synthase (MIPS). cyberleninka.runih.gov Subsequently, a phosphatase removes the phosphate group to yield free myo-inositol. annualreviews.orgnih.gov

Myo-inositol and its derivatives have several critical functions in plants:

Phosphate Storage: In seeds, myo-inositol is converted to phytic acid (inositol hexaphosphate), which serves as the primary storage form of phosphorus. lebanonturf.comnih.gov

Cell Wall Biosynthesis: Myo-inositol is oxidized to UDP-D-glucuronic acid, a precursor for the synthesis of hemicelluloses and pectins, which are major components of the plant cell wall. researchgate.netannualreviews.org

Signal Transduction: It is a key component of the phosphatidylinositol (PI) signaling pathway, which is involved in various plant responses to environmental and hormonal stimuli. lebanonturf.comnih.gov

Hormone Homeostasis: Myo-inositol is involved in the storage and transport of auxin by forming conjugates such as 1L-1-O-(indol-3-yl)acetyl-myo-inositol. lebanonturf.comnih.gov

The availability of myo-inositol for conjugation with IAA is therefore dependent on the activity of its biosynthetic pathway, which is itself developmentally regulated and responsive to environmental cues. nih.govcyberleninka.ru

Enzymatic Systems for the Formation of this compound

The esterification of indole-3-acetic acid with myo-inositol is an enzymatically controlled process. In maize (Zea mays), where IAA-myo-inositol is a particularly abundant conjugate, the enzymatic machinery for its synthesis has been studied. nih.govnih.gov The formation of IAA-myo-inositol can proceed through an intermediate, 1-O-(indole-3-acetyl)-β-D-glucose (IAA-glucose).

An enzyme known as 1-O-(indole-3-acetyl)-glucose:myo-inositol indoleacetyl transferase (IAInos synthase) catalyzes the transfer of the indole-3-acetyl group from IAA-glucose to myo-inositol. nih.gov This enzyme is described as a serine carboxypeptidase-like acyltransferase and its activity is reversible, meaning it may also play a role in hydrolyzing the IAA-myo-inositol ester to release free IAA. nih.gov

Direct esterification of free IAA to myo-inositol has also been demonstrated. An enzyme preparation from immature sweet corn kernels was found to catalyze the CoA- and ATP-dependent esterification of IAA to myo-inositol, forming a variety of IAA-myo-inositol esters. nih.gov

Auxin Glucosyltransferases and Related Enzymes

The synthesis of the precursor IAA-glucose is a critical step. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), a large family of enzymes that transfer a glucose moiety from UDP-glucose to a substrate molecule. nih.gov In Arabidopsis, the UGT84B1 enzyme has been shown to have strong IAA glycosyltransferase activity, converting free IAA into IAA-glucose. nih.govbiorxiv.org Overexpression of UGT84B1 leads to increased levels of both IAA and IAA-glucose. biorxiv.org Other UGTs, such as UGT74D1, have also been implicated in auxin homeostasis, demonstrating activity with both IAA and its oxidized catabolite, oxIAA. biorxiv.org

This initial glycosylation step is crucial as it creates the high-energy IAA-glucose ester that can then be used by the IAInos synthase to transfer the IAA moiety to myo-inositol. nih.gov This two-step mechanism provides a regulated pathway for sequestering active IAA into a stable storage form.

| Enzyme Name | Abbreviation | Reaction Catalyzed | Plant/Organism | Reference |

|---|---|---|---|---|

| UDP-glucosyltransferase 84B1 | UGT84B1 | IAA + UDP-glucose → IAA-glucose + UDP | Arabidopsis thaliana | nih.gov |

| 1-O-(indole-3-acetyl)-glucose:myo-inositol indoleacetyl transferase | IAInos synthase | IAA-glucose + myo-inositol ⇌ IAA-myo-inositol + glucose | Zea mays | nih.gov |

| IAA-myo-inositol synthase (CoA, ATP-dependent) | N/A | IAA + myo-inositol + ATP + CoA → IAA-myo-inositol + AMP + PPi + CoA | Zea mays | nih.gov |

Stereospecificity of Myo-inositol Esterification

Myo-inositol is a prochiral molecule, meaning it has a plane of symmetry and its chemically equivalent hydroxyl groups can be distinguished by an enzyme. The esterification of IAA to myo-inositol is a stereospecific reaction. The specific compound of interest is 1L -1-O-(indol-3-yl)acetyl-myo-inositol, indicating that the indole-3-acetyl group is attached to the hydroxyl group at the C1 position of the 1L stereoisomer of myo-inositol. Research on enzyme preparations from sweet corn kernels identified the formation of 1-dl-1-O-(indole-3-acetyl)-myo-inositol, among other esters. nih.gov The "dl" designation suggests a racemic mixture of the D and L forms was identified in these early studies, though the biosynthetic pathway is expected to be stereospecific, primarily producing the 1L form. The enzymes involved, such as IAInos synthase, are responsible for this specific positional and stereochemical outcome, ensuring the correct conjugate is formed for proper metabolic regulation.

Subcellular Localization of this compound Biosynthesis

The biosynthesis of this compound involves enzymes and substrates from different cellular compartments. The synthesis of the tryptophan precursor for IAA occurs in the plastids. nih.govresearchgate.net However, the final steps of IAA biosynthesis are believed to take place in the cytoplasm. nih.govresearchgate.net

Myo-inositol biosynthesis also has compartmentalized aspects. In plants, a chloroplastic form of the rate-limiting enzyme MIPS is known, in addition to the cytoplasmic form. cyberleninka.ru Free myo-inositol is available in the cytoplasm. The enzymes responsible for IAA conjugation, such as the UGTs that form IAA-glucose, are generally considered to be cytoplasmic. nih.gov

Given that the final steps of IAA biosynthesis and the synthesis of the precursor IAA-glucose occur in the cytoplasm, and myo-inositol is also present there, it is most likely that the enzymatic formation of this compound by IAInos synthase also occurs in the cytoplasm . Following synthesis, these conjugates may be stored in different cellular locations. For instance, some IAA conjugates have been found to be localized to the endoplasmic reticulum, and transport between the cytosol and organelles is a key factor in cellular auxin homeostasis. nih.govresearchgate.net

Catabolism and Deconjugation of 1l 1 O Indol 3 Yl Acetyl Myo Inositol

Enzymatic Hydrolysis of 1L-1-O-(indol-3-yl)acetyl-myo-inositol

The liberation of free IAA from its myo-inositol ester conjugate is an enzymatic process catalyzed by specific hydrolases. This deconjugation is a pivotal control point for the availability of active auxin within plant tissues.

Indole-3-acetyl-myo-inositol Hydrolases and Their Specificity

Enzymes capable of hydrolyzing this compound have been identified and characterized, primarily from vegetative tissues of Zea mays. researchgate.netnih.govnasa.gov These enzymes, broadly classified as esterases (EC 3.1.1), exhibit specificity for their substrate. nasa.gov

Research on extracts from dark-grown Zea mays seedlings has demonstrated the presence of hydrolytic activity that is proportional to the amount of extract and linear over time, indicating a classic enzyme-catalyzed reaction. researchgate.netnih.gov Denaturation of the extracts by boiling or with alcohol renders them inactive, further confirming the enzymatic nature of the hydrolysis. researchgate.netnih.gov

Interestingly, studies have revealed that not all isomers of indole-3-acetyl-myo-inositol are hydrolyzed at the same rate, suggesting a degree of stereospecificity in the hydrolases. researchgate.netnih.gov Furthermore, attempts to purify these hydrolases have led to the separation of multiple enzymatically active fractions. For instance, chromatography over hydroxylapatite has resolved two distinct fractions from Zea mays extracts. One of these fractions was capable of hydrolyzing both indole-3-acetyl-myo-inositol and general esterase substrates like α-naphthyl acetate. The other fraction, however, only demonstrated activity against the general esterase substrates and did not hydrolyze indole-3-acetyl-myo-inositol, indicating the presence of specific and non-specific esterases within the tissue. researchgate.netnasa.gov

While much of the specific research has focused on Zea mays, broader studies on auxin conjugate hydrolases in other species, such as wheat (Triticum aestivum), have identified enzymes with varying substrate specificities. For example, the wheat hydrolase TaIAR3, an ortholog of an Arabidopsis IAA-amino acid conjugate hydrolase, shows low specificity for the ester conjugate IAA-myo-inositol. nih.gov This suggests that a family of related but functionally diverse hydrolases may be responsible for auxin conjugate metabolism across different plant species.

**Table 1: Characteristics of Indole-3-acetyl-myo-inositol Hydrolase Activity in *Zea mays***

| Characteristic | Observation | Reference(s) |

|---|---|---|

| Enzyme Class | Esterase (EC 3.1.1) | nasa.gov |

| Source | Vegetative tissues of Zea mays seedlings | researchgate.netnih.gov |

| Reaction Kinetics | Activity is proportional to enzyme concentration and linear over time. | researchgate.netnih.gov |

| Enzyme Inactivation | Activity is lost upon boiling or alcohol denaturation. | researchgate.netnih.gov |

| Isomer Specificity | Different isomers of indole-3-acetyl-myo-inositol are hydrolyzed at different rates. | researchgate.netnih.gov |

| Enzyme Fractions | At least two distinct enzyme fractions with hydrolytic activity have been separated. | researchgate.netnasa.gov |

| Substrate Specificity | Some fractions hydrolyze both IAA-myo-inositol and general esterase substrates, while others are more specific. | researchgate.netnasa.gov |

Regulation of Deconjugation Enzyme Activity

The activity of indole-3-acetyl-myo-inositol hydrolases is subject to regulation, ensuring that the release of active IAA is spatially and temporally controlled. This regulation occurs at multiple levels, including gene expression and tissue-specific enzyme activity.

In Zea mays, the rates of hydrolysis of indole-3-acetyl-myo-inositol have been observed to be higher in extracts from coleoptiles compared to those from mesocotyls. researchgate.netnih.gov This differential activity suggests that the deconjugation process is developmentally regulated and may be linked to the specific physiological roles of these tissues in early seedling growth.

Broader research into the regulation of auxin conjugate hydrolases in plants like Arabidopsis thaliana reveals that the expression of genes encoding these enzymes is often tissue-specific and can be influenced by various developmental and environmental signals. researchgate.netnih.gov For instance, the expression of certain hydrolase genes is prominent during germination, providing a source of free IAA for early seedling development. researchgate.netnih.gov While these studies primarily focus on amide-linked conjugates, they provide a framework for understanding how the deconjugation of ester-linked conjugates like this compound might be regulated at the transcriptional level. The precise molecular mechanisms governing the expression and activity of the specific hydrolases for this compound are an area of ongoing research.

Release of Active IAA from Conjugate Storage

The hydrolysis of this compound serves as a direct pathway for the release of free, biologically active IAA. This process is particularly significant during seed germination and early seedling establishment. nih.gov In the endosperm of maize kernels, large quantities of IAA are stored as ester conjugates, with indole-3-acetyl-myo-inositol being a major component. nih.gov

Studies have shown that [¹⁴C]-labeled indole-3-acetyl-myo-inositol applied to the endosperm of maize seedlings is transported to the shoot, where it is subsequently hydrolyzed to release free [¹⁴C]IAA. nih.gov This demonstrates that the conjugate not only acts as a storage form but also as a transportable precursor for active auxin. The interconversion between the esterified and free forms of IAA in the growing shoot highlights a dynamic equilibrium that is crucial for maintaining auxin homeostasis. nih.gov

The release of IAA from its myo-inositol conjugate is thought to be a more controlled and sustained source of the hormone compared to de novo synthesis, effectively acting as a slow-release mechanism to support growth and developmental processes.

Metabolic Fates of Myo-inositol Released from this compound

Upon the enzymatic hydrolysis of this compound, myo-inositol is released as a co-product alongside IAA. This myo-inositol molecule is not a metabolic dead-end but rather re-enters the cellular metabolic pool to participate in a variety of essential physiological processes. researchgate.netlebanonturf.com

One of the primary fates of myo-inositol in plants is its conversion into uronic acids, such as D-glucuronic acid, which are key precursors for the synthesis of cell wall polysaccharides like pectin (B1162225) and hemicellulose. nih.govnih.gov Studies in Zea mays root-tips have shown that labeled myo-inositol is readily incorporated into the uronic acid and pentose (B10789219) units of cell wall materials. nih.govnih.gov This pathway, known as the myo-inositol oxidation pathway, is a significant contributor to cell wall biogenesis.

Another crucial role of myo-inositol is in phosphate (B84403) storage. It serves as the backbone for the synthesis of phytic acid (inositol hexaphosphate), which is the major storage form of phosphorus in seeds. lebanonturf.com During germination, phytase enzymes hydrolyze phytic acid, releasing phosphate and myo-inositol, which can then be utilized by the growing seedling.

Furthermore, myo-inositol and its derivatives are integral components of cellular signaling pathways, particularly in response to stress. lebanonturf.comnih.gov They are precursors for the synthesis of phosphoinositides, which act as second messengers in signal transduction cascades that regulate various cellular responses, including those to salinity and osmotic stress. nih.gov The myo-inositol released from IAA conjugates can thus contribute to the plant's ability to adapt to changing environmental conditions.

Table 2: Major Metabolic Fates of Myo-inositol in Plants

| Metabolic Pathway | Key Product(s) | Physiological Role | Reference(s) |

|---|---|---|---|

| Myo-inositol Oxidation Pathway | D-Glucuronic acid, D-Xylose, L-Arabinose | Synthesis of cell wall polysaccharides (pectin, hemicellulose) | nih.govnih.gov |

| Phytic Acid Synthesis | Phytic acid (Inositol hexaphosphate) | Storage of phosphorus in seeds | lebanonturf.com |

| Phosphoinositide Synthesis | Phosphatidylinositol phosphates | Signal transduction, stress response, membrane structure | lebanonturf.comnih.gov |

| Auxin Conjugation | Indole-3-acetyl-myo-inositol | Storage and transport of IAA | mdpi.comnih.gov |

Physiological Roles of 1l 1 O Indol 3 Yl Acetyl Myo Inositol in Plant Development

Regulation of Auxin Levels and Gradients

The maintenance of appropriate concentrations and gradients of free indole-3-acetic acid (IAA) is critical for nearly all aspects of plant life. The conjugation of IAA to other molecules, such as myo-inositol, is a primary mechanism for regulating the size of the free IAA pool. nih.govresearchgate.net In monocotyledonous plants like maize (Zea mays), the synthesis of 1L-1-O-(indol-3-yl)acetyl-myo-inositol (IAA-myo-inositol) is a major pathway for controlling auxin levels. nih.gov

This process occurs in a two-step enzymatic pathway:

First, free IAA is conjugated to glucose, forming 1-O-indole-3-acetyl-β-D-glucose (IAA-glucose). This reaction is catalyzed by a UDPG-dependent IAA glucosyltransferase. nih.gov

Next, the indole-3-acetyl moiety is transferred from IAA-glucose to myo-inositol, forming IAA-myo-inositol. This transacylation reaction is catalyzed by the enzyme 1-O-(indole-3-acetyl)-β-D-glucose: myo-inositol indoleacetyl transferase, also known as IAInos synthase. nih.govnih.gov

The formation of IAA-myo-inositol effectively removes active IAA from the cellular pool, thereby downregulating auxin signaling. nih.gov This conjugation is reversible. The same IAInos synthase that synthesizes the conjugate also possesses hydrolytic activity, capable of cleaving IAA-myo-inositol to release free IAA and myo-inositol. nih.govnih.gov This bifunctional nature of the enzyme allows for a dynamic equilibrium between the free and conjugated forms of auxin, enabling the plant to rapidly adjust its active hormone levels in response to developmental cues and environmental stimuli. nih.govnih.gov While this pathway is prominent in monocots, dicotyledonous plants more commonly utilize enzymes from the GRETCHEN HAGEN3 (GH3) family to conjugate IAA to amino acids, achieving a similar homeostatic control. nih.govmdpi.com

| Enzyme | Function | Plant Type | Citation |

| IAGlc synthase | Catalyzes the formation of 1-O-indole-3-acetyl-β-D-glucose from IAA and UDP-glucose. | Primarily Monocots | nih.gov |

| IAInos synthase | A bifunctional enzyme that catalyzes both the synthesis of IAA-myo-inositol from IAA-glucose and its hydrolysis back to free IAA. | Primarily Monocots | nih.govnih.gov |

| GH3 Acyl Amido Synthetases | Catalyze the conjugation of IAA to amino acids (e.g., aspartate, glutamate). | Primarily Dicots | nih.govmdpi.com |

Contribution to Auxin Storage and Mobilization

This compound serves as a crucial, stable storage form of auxin. nih.govlebanonturf.com These conjugates are temporarily inactive, allowing for the safe storage and transport of the hormone precursor without eliciting a physiological response. lebanonturf.complantcelltechnology.com This is particularly important during specific developmental stages, such as seed germination.

In the seeds of maize and other cereals, IAA-myo-inositol and its glycosides are found in high concentrations and are considered a primary source of auxin for the developing seedling. nih.govnih.gov Research on Zea mays has identified IAA-myo-inositol as a key seed auxin precursor. nih.govnih.gov During germination, this stored conjugate is mobilized from the endosperm to the growing shoot, where it is hydrolyzed to provide the free IAA necessary to fuel early growth. nih.gov

A critical aspect of its role in mobilization is its transport efficiency. Studies have demonstrated that IAA-myo-inositol is transported from the endosperm to the shoot at a rate significantly higher than that of free IAA, making it a more effective long-distance delivery molecule for auxin.

| Compound | Transport Rate (picomoles per shoot per hour) in Zea mays Seedlings | Citation |

| [¹⁴C]Indole-3-acetic acid (IAA) | ~0.015 | nih.gov |

| [¹⁴C]Indole-3-acetyl-myo-inositol | 6.3 | nih.gov |

This efficient transport and subsequent hydrolysis in the target tissue ensure that a steady supply of active auxin is available to support processes like cell elongation in the growing coleoptile. nih.gov The interconversion between the free and esterified forms of IAA in the shoot highlights a dynamic system for controlling plant growth. nih.govnih.gov

Influence on Organogenesis and Morphogenesis

Furthermore, the regulation of auxin availability is a key response to environmental stress. Under drought conditions, for instance, the GH3-mediated conjugation of IAA is promoted in the root, which limits free auxin levels and restricts the initiation and development of lateral roots, likely as a resource-saving measure. researchgate.net The formation of IAA-myo-inositol in monocots represents a parallel mechanism that can similarly modulate root architecture by controlling the amount of free IAA available for developmental programs.

Auxin produced in the apical bud is transported down the stem, where it promotes cell elongation and enforces apical dominance, which suppresses the growth of axillary buds and thus limits branching. mdpi.comresearchgate.net The dynamic conjugation and de-conjugation of IAA are essential for maintaining the appropriate auxin levels required for these processes.

The formation of IAA-myo-inositol acts as a buffer, modulating the amount of free IAA that participates in shoot development. Overexpression of auxin-conjugating enzymes, such as certain GH3 proteins in Arabidopsis, has been shown to result in phenotypes with reduced shoot cell elongation. nih.govjst.go.jp This indicates that sequestering free IAA into conjugates, including IAA-myo-inositol in relevant species, is a mechanism to negatively regulate shoot elongation. By controlling the release of IAA from this storage form, plants can fine-tune stem growth and the outgrowth of lateral branches. Myo-inositol itself has been shown to be involved in hypocotyl growth and development, interacting with other hormone pathways like ethylene and brassinosteroids. researchgate.netnih.gov

Auxin is a central regulator of flower development, from the initiation of the floral meristem to the morphogenesis of individual floral organs like stamens and pistils. nih.govunimi.it Localized auxin maxima are required to specify the sites where floral organs will form. The ability to rapidly conjugate and store IAA as IAA-myo-inositol allows for the creation of the sharp auxin gradients needed for this precise developmental patterning.

Later in the life of a flower, auxin plays a role in regulating senescence and organ abscission. nih.gov Generally, high levels of auxin act to delay the senescence of floral organs. researchgate.net As senescence begins, the levels of free IAA often decrease, which is correlated with an increase in the expression of auxin-conjugating genes like the GH3 family. researchgate.net This shift towards conjugated, inactive forms of auxin is a component of the senescence program. IAA-myo-inositol, as a major auxin conjugate in certain species, contributes to this decline in active hormone levels, thereby influencing the timing of floral senescence and the subsequent abscission of petals. researchgate.net

Auxin is a key hormonal regulator of fruit set, growth, and ripening. mdpi.comresearchgate.net High concentrations of IAA in the developing seeds and fruit tissues are necessary to promote cell division and expansion, leading to fruit growth. However, these high auxin levels typically inhibit the onset of ripening. nih.gov A decline in the level of free IAA is often a prerequisite for the ripening process to commence in both climacteric and non-climacteric fruits. nih.govresearchgate.net

The conjugation of IAA to myo-inositol is a vital mechanism for controlling this developmental switch. During fruit growth, a significant portion of the total auxin pool can be maintained as inactive IAA-myo-inositol. As the fruit approaches maturity, a shift in auxin metabolism towards conjugation can reduce the concentration of free IAA below the inhibitory threshold, allowing ripening-related genes to be expressed. nih.gov In strawberries, a non-climacteric fruit, the removal of the achenes (the primary source of IAA) accelerates ripening, demonstrating the inhibitory effect of the hormone. nih.gov The formation of IAA-myo-inositol provides a means to endogenously regulate this process, ensuring that ripening only begins once fruit development is complete.

Role in Seed Development and Germination

The compound this compound, an ester conjugate of the plant hormone indole-3-acetic acid (IAA), plays a crucial role in the intricate processes of seed development and germination. It functions as a significant storage and transport form of auxin, ensuring that this vital hormone is available in its active form at the appropriate time and location to orchestrate growth.

During seed development, particularly in monocotyledonous species such as Zea mays (maize), a substantial portion of IAA is converted into ester conjugates. In the kernels of Zea mays, these ester conjugates can account for 97–99% of the total endogenous IAA scispace.com. Specifically, this compound and its glycosides represent a major fraction of these stored auxin forms scispace.com. Research has shown that in etiolated shoots of Zea mays, indole-3-acetyl-myo-inositol esters constitute about 19% of the total esterified IAA, with a concentration of approximately 74 nanomoles per kilogram of fresh weight nasa.gov. This storage mechanism is vital for protecting the auxin from enzymatic degradation and for maintaining hormonal homeostasis within the developing seed nih.gov.

The mobilization of this stored auxin is a critical event during seed germination. As the seed imbibes water and metabolic activity resumes, the stored this compound is hydrolyzed to release free, biologically active IAA. This free IAA is then available to promote the growth of the embryonic axis, including the coleoptile and radicle. In germinating maize seeds, the level of free IAA is observed to increase, which is correlated with the activity of enzymes that hydrolyze the ester conjugates nih.gov.

Studies utilizing radiolabeled compounds have demonstrated the transport dynamics of this compound. When applied to the endosperm of Zea mays kernels, it is transported to the growing shoot at a significantly higher rate than free IAA nih.govnih.gov. The rate of transport has been measured at approximately 6.3 picomoles per shoot per hour, a rate sufficient to supply the necessary auxin for the early growth of the seedling nih.govnih.gov. This indicates that this compound serves as a precursor, delivering a steady supply of auxin from the storage tissues of the endosperm to the actively growing embryo and seedling nih.gov.

The hydrolysis of this compound is an enzymatic process. Extracts from the vegetative tissues of Zea mays have been shown to contain hydrolase enzymes capable of cleaving the ester bond to release free IAA. This hydrolytic activity is particularly prominent in the growing tissues of the seedling, such as the coleoptile, ensuring that the active hormone is released where it is most needed to drive cell division and elongation. The presence of this compound has also been confirmed in the kernels of Oryza sativa (rice), suggesting its importance in other grass species as well oup.com.

The regulation of the synthesis and hydrolysis of this compound is a key aspect of auxin homeostasis during the transition from seed dormancy to germination and subsequent seedling establishment. This dynamic interplay ensures that the concentration of free IAA is tightly controlled, allowing for the precise regulation of developmental processes.

| Parameter | Plant Species | Tissue | Value |

| Concentration | Zea mays | Etiolated Shoots | 74 nanomoles per kilogram fresh weight nasa.gov |

| Relative Abundance | Zea mays | Etiolated Shoots | 19% of ester indole-3-acetic acid nasa.gov |

| Transport Rate from Endosperm to Shoot | Zea mays | Seedling | 6.3 picomoles per shoot per hour nih.govnih.gov |

| Free IAA Level (3-day-old material) | Zea mays | Seeds | 56 ng g⁻¹ FW nih.gov |

| Free IAA Level (6-day-old material) | Zea mays | Seeds | 111.5 ng g⁻¹ FW nih.gov |

| IAInos Synthase Activity (3-day-old material) | Zea mays | Seeds | 0.82 nmol min⁻¹ mg⁻¹ protein nih.gov |

| IAInos Synthase Activity (6-day-old material) | Zea mays | Seeds | 0.92 nmol min⁻¹ mg⁻¹ protein nih.gov |

Molecular Mechanisms and Signaling Pathways Involving 1l 1 O Indol 3 Yl Acetyl Myo Inositol

Transport and Distribution of 1L-1-O-(indol-3-yl)acetyl-myo-inositol within Plant Tissues

The movement of this compound throughout the plant is essential for its function as a long-distance source of free IAA, particularly during early seedling development.

Research, particularly in Zea mays (maize), has demonstrated that this compound serves as a key transportable precursor for free IAA. Studies using radiolabeled compounds showed that when applied to the endosperm of maize kernels, this compound is transported to the shoot at a rate approximately 400 times greater than that of free IAA. nih.gov This conjugate supplies both free and ester-conjugated IAA to the mesocotyl and coleoptile, whereas free IAA applied to the endosperm does not effectively reach the coleoptile. nih.gov This indicates that the conjugate is a more stable form for long-distance translocation from the seed to the growing seedling tissues. nih.govnih.gov

Further studies have shown that related conjugates, such as indole-3-acetyl-myo-inositol galactoside, are not transported intact. Instead, they are first hydrolyzed to this compound and free IAA, which are then translocated to the shoot. nih.gov This suggests a multi-step process for mobilizing stored auxin from complex conjugates in the seed.

| Compound | Source of Application | Destination Tissue | Transport Efficiency | Delivered Form |

|---|---|---|---|---|

| This compound | Endosperm | Mesocotyl and Coleoptile | High (transported at a rate of ~6.3 picomoles per shoot per hour) nih.gov | Free IAA and Ester-conjugated IAA nih.gov |

| Indole-3-acetic acid (IAA) | Endosperm | Mesocotyl (limited); Coleoptile (negligible) | Low nih.govnih.gov | Free IAA nih.gov |

While specific transporters for this compound have not been fully characterized, the intracellular transport of auxin conjugates is an area of active research. Evidence suggests that the endoplasmic reticulum (ER) is an important compartment for auxin conjugates. oup.com The IAA transport protein PIN5, which is localized to the ER, has been shown to affect auxin conjugate patterns in mutants, indicating a role in compartmentalizing these molecules within the cell. oup.com

Once hydrolyzed, the resulting free IAA is subject to well-characterized cellular transport mechanisms. Protonated IAA can diffuse across the cell membrane from the acidic apoplast, while specialized influx carriers of the AUX1/LAX family actively transport it into the cell. mdpi.comresearchgate.net Inside the cytosol, which has a neutral pH, IAA is deprotonated and requires efflux carriers, primarily from the PIN family, for export out of the cell. mdpi.comresearchgate.net

Interaction with Auxin Receptors and Downstream Signaling Components

This compound is considered a biologically inactive storage form of auxin. nih.gov It does not directly participate in the primary auxin signaling cascade. Instead, its biological activity is dependent upon its hydrolysis to release free IAA.

The core nuclear auxin signaling pathway involves three main protein families:

TIR1/AFB F-box proteins : These function as the auxin receptors. mdpi.comnih.gov

Aux/IAA proteins : These act as transcriptional repressors. mdpi.comnih.gov

Auxin Response Factors (ARFs) : These are transcription factors that bind to auxin-responsive elements in the promoters of target genes. mdpi.comnih.gov

In the absence of sufficient auxin, Aux/IAA proteins bind to ARFs, preventing them from regulating gene expression. mdpi.comnih.gov The release of free IAA from conjugates like this compound allows it to bind to the TIR1/AFB receptor. This binding promotes an interaction between the receptor and an Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. mdpi.comnih.gov The degradation of the repressor frees the ARF to activate or repress the transcription of auxin-responsive genes, thereby initiating physiological responses. mdpi.com

Transcriptional and Post-transcriptional Regulation of this compound Metabolism Genes

The synthesis of this ester conjugate is part of a broader metabolic network that includes the formation of amide-linked conjugates with amino acids, a process catalyzed by enzymes from the GH3 family. nih.gov The availability of myo-inositol, synthesized by enzymes like L-myo-inositol phosphate (B84403) synthase (MIPS), is also a critical factor. nih.gov The expression of auxin metabolic genes is controlled by specific transcription factors and epigenetic regulators in response to developmental and environmental signals. nih.gov For instance, high levels of free IAA can create a negative feedback loop, down-regulating the expression of genes involved in its own biosynthesis. nih.govmdpi.com

While specific transcription factors for this compound synthesis are not fully elucidated, numerous factors are known to regulate general auxin homeostasis, as detailed in the table below.

| Transcription Factor | Regulatory Role | Associated Process |

|---|---|---|

| PIF3, PIF4, PIF5 | Target and regulate numerous Aux/IAA genes. mdpi.com | Auxin-mediated light responses (e.g., shade avoidance). mdpi.com |

| MYB77 | Interacts with ARF7 and IAA19. mdpi.com | Control of lateral root formation. mdpi.com |

| WRKY57 | Competitively interacts with IAA29. mdpi.com | Antagonizes jasmonic acid-induced leaf senescence. mdpi.com |

| EIN3 | Activates expression of HOOKLESS1 (HLS1), which regulates ARF2. mdpi.com | Ethylene-mediated apical hook development. mdpi.com |

Post-transcriptional regulation, such as modifications of the metabolic enzymes themselves, adds another layer of control over IAA homeostasis. nih.gov Additionally, post-translational modifications of the core signaling components, including TIR1/AFB, Aux/IAA, and ARF proteins, provide further fine-tuning of the auxin response. nih.gov

Cross-talk with Other Phytohormone Pathways

The homeostasis of auxin, including the balance between free IAA and its conjugates like this compound, is deeply integrated with other phytohormone signaling networks.

Gibberellins (GA): A complex interplay exists between auxin and gibberellin. Auxin can promote the synthesis of active GAs, while GAs can modulate the expression of auxin-related genes. mdpi.com The signaling pathways physically intersect, as DELLA proteins, the key repressors in GA signaling, can interact with ARF transcription factors, directly linking the two pathways. nih.gov

Cytokinins (CK): Auxin and cytokinin often act antagonistically but are mutually dependent. A homeostatic feedback loop exists where cytokinins can induce the biosynthesis of auxin, while auxin can repress the biosynthesis of cytokinins. nih.gov This regulation involves specific components of both the auxin (e.g., AXR1, TIR1) and cytokinin (e.g., AHK4, ARRs) signal transduction pathways. nih.govresearchgate.net

Ethylene: Auxin and ethylene frequently work in concert to regulate developmental processes like root growth and apical hook formation. nih.govnih.gov Ethylene can influence auxin levels by affecting both its synthesis and transport. mdpi.comnih.gov Conversely, auxin is known to induce the expression of genes for ethylene biosynthesis. mdpi.comfrontiersin.org Myo-inositol itself appears to be a mediator of ethylene responses, suggesting a direct link between the precursor of the conjugate and ethylene signaling. nih.gov

Abscisic Acid (ABA): The interaction between auxin and the stress hormone ABA is complex, featuring both synergistic and antagonistic elements. nih.govmdpi.com For example, ABA can inhibit primary root elongation by inhibiting the transcription of certain YUC genes involved in auxin biosynthesis. mdpi.com Furthermore, the gene for myo-inositol-1-phosphate synthase, the first step in myo-inositol synthesis, can be synergistically induced by treatment with both ABA and sucrose, linking stress signaling and carbohydrate status to the production of the conjugate's precursor. nih.gov

Advanced Analytical Methodologies for 1l 1 O Indol 3 Yl Acetyl Myo Inositol Quantification and Localization

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for High-Resolution Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone for the analysis of plant hormones, including auxin conjugates like 1L-1-O-(indol-3-yl)acetyl-myo-inositol. creative-proteomics.comumn.edu This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. creative-proteomics.com An efficient LC-MS method has been developed for the simultaneous detection of indole-3-acetic acid (IAA), its methyl ester, and the four isomers of indole-3-acetyl-myo-inositol (IAInos) in plant tissue samples. nih.gov The linear working range for the four IAInos isomers is reported to be 10–2,000 ng/mL, with a lower limit of detection of 5.0 ng/mL. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for the structural elucidation of IAA and its metabolites. mdpi.com

Rapid and simple LC-MS/MS analytical methods have also been established for detecting the core component, myo-inositol, in various matrices. nih.govresearchgate.net For myo-inositol analysis, negative electrospray ionization (ESI) mode is often preferred, as the precursor ion [M-H]⁻ at m/z 179.2 is readily detected, while the positive mode precursor ion [M+H]⁺ is not. nih.govresearchgate.net

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) is a powerful extension of LC-MS that provides enhanced specificity and structural information. This technique involves the selection of a specific precursor ion (e.g., the molecular ion of an IAInos isomer), its fragmentation, and the analysis of the resulting product ions. This process allows for highly selective and sensitive quantification, as well as structural characterization. Liquid chromatography-electrospray ionization quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS) has been instrumental in characterizing the structures of IAInos isomers. nih.gov The fragmentation patterns obtained from MS/MS analysis are unique to specific molecules, enabling their unambiguous identification even in complex plant extracts.

The table below summarizes typical mass spectrometry parameters used for the analysis of related auxin conjugates, which provides a reference for establishing methods for this compound.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|

| Methylated IAA-Aspartate | 318 | 157, 130 | nih.gov |

| Methylated ¹³C₆-IAA-Aspartate | 324 | 163, 136 | nih.gov |

| Methylated IAA-Glutamate | 332 | 157, 130 | nih.gov |

| Methylated ¹³C₆-IAA-Glutamate | 338 | 163, 136 | nih.gov |

Stable Isotope Labeling for Quantitative Profiling

For accurate quantification, stable isotope dilution mass spectrometry is the gold standard. scilifelab.se This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) to the sample at the beginning of the extraction process. umn.eduplos.org Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same losses during sample preparation and ionization suppression/enhancement during MS analysis. By measuring the ratio of the natural analyte to the labeled standard, a highly accurate and precise quantification can be achieved. For auxin analysis, [¹³C₆]IAA is a commonly used internal standard. umn.eduplos.org This approach has been successfully applied to quantify various auxin metabolites, including amino acid conjugates, providing a robust framework for the quantitative profiling of this compound. nih.govdntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Myo-inositol Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of plant hormones and their metabolites. creative-proteomics.com However, compounds like myo-inositol and its derivatives are non-volatile and require a chemical derivatization step to increase their volatility for GC analysis. nih.gov Derivatization is an indispensable step for GC-MS detection of myo-inositol, as the underivatized molecule cannot be ionized directly. nih.gov

Common derivatization methods include silylation or acetylation. mdpi.comnih.gov For instance, myo-inositol can be converted to its hexa-O-acetyl derivative using acetic anhydride and pyridine for GC-MS analysis. nih.gov Similarly, silylation using reagents like a mixture of TMCS/HMDS/N,N-DMF is a well-established method for preparing myo-inositol for GC-MS. nih.gov The analysis of indole-3-acetic acid itself by GC-MS often involves esterification, for example, to its methyl ester, which can be monitored by selected ion monitoring (SIM) for enhanced sensitivity. nih.govresearchgate.net

| Analyte | Derivatization Method | Derivative | Reference |

|---|---|---|---|

| myo-inositol | Acetylation (Acetic Anhydride/Pyridine) | Hexa-O-acetyl-myo-inositol | nih.gov |

| myo-inositol | Silylation (e.g., TMCS/HMDS) | Trimethylsilyl (TMS) derivative | nih.gov |

| Indole-3-acetic acid (IAA) | Esterification (e.g., with Diazomethane) | Methyl-IAA | nih.gov |

| Indole-3-acetic acid (IAA) | Aqueous Chloroformate Derivatization | Alkyl esters of IAA | nih.gov |

Immunochemical Assays for Specific Detection

Immunochemical assays utilize antibodies that specifically bind to the target molecule. These methods, including enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry, can be highly sensitive and specific. thermofisher.com Polyclonal and monoclonal antibodies have been developed against indole-3-acetic acid (IAA). creative-diagnostics.comagrisera.com These antibodies are typically generated by conjugating IAA to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic. creative-diagnostics.com While these assays are often used for the detection of free IAA, the development of antibodies specific to the entire this compound conjugate could provide a powerful tool for its specific detection and quantification. thermofisher.com Such assays can be valuable for high-throughput screening or for visualizing the distribution of the target molecule within tissues. mdpi.com

Spatiotemporal Localization via Imaging Mass Spectrometry (IMS)

Imaging mass spectrometry (IMS) is a revolutionary technique that enables the visualization of the spatial distribution of molecules directly within tissue sections without the need for target-specific markers like antibodies. creative-proteomics.comnih.govresearchgate.net This technology combines the chemical specificity of mass spectrometry with spatial information, creating a 2D map of analyte distribution. mdpi.com Techniques like nanoparticle-assisted laser desorption/ionization (Nano-PALDI) mass spectrometry imaging have been used to localize multiple small-molecule plant hormones simultaneously. nih.govresearchgate.net IMS has the potential to reveal accumulation patterns of this compound in specific organs, tissues, or even cells, providing critical insights into its transport and localized signaling functions. creative-proteomics.comresearchgate.netd-nb.info This approach is invaluable for understanding the complex spatiotemporal dynamics of auxin homeostasis. mdpi.comnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule, allowing for the determination of its precise three-dimensional structure. NMR has been used to characterize the structures of the four isomers of indole-3-acetyl-myo-inositol that were synthesized and isolated. nih.gov High-resolution ¹H NMR spectra can be used to identify and quantify myo-inositol in biological extracts based on its characteristic multiplet signals. nih.govresearchgate.net Both ¹H and ³¹P NMR have been employed to analyze various phosphorylated myo-inositols, showcasing the power of this technique for characterizing inositol-containing metabolites. researchgate.net

Evolutionary Perspectives of Iaa Myo Inositol Conjugates

Comparative Analysis Across Plant Species

The ability of plants to form IAA conjugates has evolved significantly, correlating with major evolutionary events in the land plant lineage. usda.gov Early land plants and their algal ancestors had simpler mechanisms for regulating auxin. Studies on the metabolism of IAA in various plant groups reveal a trend of increasing complexity in conjugation patterns from non-vascular to vascular plants. usda.gov

IAA-myo-inositol has been most extensively studied in monocots, particularly in the grass family (Poaceae). In Zea mays (maize), IAA-myo-inositol esters are major auxin conjugates found in kernels and vegetative shoots. nih.govnih.gov They constitute a significant portion of the low molecular weight IAA derivatives in seeds and function as a transportable precursor to free IAA, supplying the hormone from the endosperm to the growing seedling. nih.govnih.gov The compound has also been isolated from the kernels of Oryza sativa (rice), indicating its importance in other major grain crops.

In contrast, detailed studies in the model dicot Arabidopsis thaliana have shown a predominance of amide-linked conjugates, where IAA is attached to amino acids like aspartate and glutamate. While ester-linked conjugates exist in Arabidopsis, they represent a smaller fraction of the total IAA pool. pnas.org

Analysis of more ancient plant lineages shows a simpler or absent conjugation machinery. The charophyte algae and liverworts appear unable to conjugate IAA. usda.gov Mosses and hornworts can form a few simple amide and ester conjugates, representing an early stage in the evolution of this metabolic pathway. researchgate.netusda.gov The appearance of more complex conjugates, including specific amide- and glucose-ester forms, is associated with the evolution of tracheophytes (vascular plants). usda.gov This suggests that the diversification of IAA conjugation mechanisms, including the pathway leading to IAA-myo-inositol, was linked to the development of complex vascular systems and the need for more sophisticated control over auxin homeostasis. usda.gov

| Plant Group | Representative Species | IAA-myo-inositol Presence | Primary IAA Conjugate Type(s) |

|---|---|---|---|

| Monocots (Poaceae) | Zea mays, Oryza sativa | Prominently identified in seeds and vegetative tissue. nih.gov | Ester-linked (IAA-myo-inositol, IAA-glucose). nih.govnih.gov |

| Dicots | Arabidopsis thaliana | Not reported as a major conjugate. | Amide-linked (IAA-aspartate, IAA-glutamate). pnas.org |

| Gymnosperms | Pinus taeda | Data not widely available; general auxin conjugation occurs. | Amide- and ester-linked conjugates. nih.gov |

| Ferns | - | Data not available; myo-inositol synthesis is present. nih.gov | Complex amide and ester conjugates present in tracheophytes. usda.gov |

| Mosses | - | Unlikely; only simple conjugates are formed. usda.gov | Simple amide and ester conjugates. researchgate.netusda.gov |

| Liverworts & Charophyte Algae | - | Absent. usda.gov | Unable to conjugate IAA. usda.gov |

Phylogenetics of Enzymes Involved in Conjugation and Deconjugation

The synthesis and hydrolysis of auxin conjugates are controlled by specific enzyme families whose evolutionary histories shed light on the development of auxin regulation. The primary enzymes involved are the Gretchen Hagen 3 (GH3) family for conjugation and the ILR1-like amidohydrolases for deconjugation.

Conjugation Enzymes (GH3 Family): The GH3 gene family encodes acyl acid amido synthetases that catalyze the conjugation of IAA to amino acids. pnas.org While the direct synthesis of IAA-myo-inositol involves an intermediate step of IAA-glucose formation catalyzed by enzymes like the one encoded by the iaglu gene in maize, the GH3 family represents the major pathway for auxin conjugation. nih.gov Phylogenetic analyses of the GH3 family across the plant kingdom have revealed key evolutionary trends.

GH3 genes are absent in algae but are found in mosses, ferns, gymnosperms, and angiosperms. nih.gov The number and diversity of these genes have expanded throughout plant evolution, suggesting a growing importance in hormone regulation. nih.gov The GH3 family is typically divided into three distinct groups based on sequence similarity and substrate preference. mdpi.com

Group I members are primarily involved in the adenylation of jasmonic acid (JA). nih.govmdpi.com

Group II members specialize in adenylating IAA, playing a central role in auxin homeostasis. nih.govmdpi.com

Group III has a more varied or less clearly defined function. nih.gov

The emergence of the GH3 gene family in mosses coincides with the appearance of the first simple auxin conjugates. researchgate.netnih.gov The significant expansion and diversification of this family in seed plants correlate with the more complex hormonal regulation required for advanced developmental processes like embryogenesis and vascular tissue formation. researchgate.netnih.gov

Deconjugation Enzymes (ILR1-like Amidohydrolase Family): The hydrolysis of IAA-amino acid conjugates to release free, active IAA is catalyzed by a family of enzymes known as ILR1-like amidohydrolases. nih.gov The evolution of this family provides insights into how plants developed mechanisms to retrieve active auxin from its storage forms.

A phylogenomic analysis of the ILR1-like family, which includes members such as ILR1, IAR3, and ILL, showed their presence in dicots, monocots, and gymnosperms. nih.gov However, orthologues could not be detected in the databases for Chlamydomonas (algae), mosses, and ferns. nih.gov This suggests that the synthesis of auxin conjugates likely evolved before the enzymatic machinery for their hydrolysis. researchgate.netnih.gov The appearance of these hydrolases in gymnosperms and their diversification in angiosperms point to a more sophisticated, reversible system of auxin storage that co-evolved with the increasing complexity of these "higher" plants. nih.gov Among the family members in Arabidopsis, IAR3 appears to be the most conserved, suggesting it may have a fundamental role in the physiological evolution of higher plants. nih.gov

| Enzyme Family | Function | Key Members (in Arabidopsis) | Phylogenetic Distribution | Evolutionary Significance |

|---|---|---|---|---|

| GH3 (Gretchen Hagen 3) | IAA Conjugation (primarily to amino acids). pnas.org | Group II GH3s (e.g., AtGH3.2, AtGH3.3). nih.gov | Present in mosses, ferns, gymnosperms, and angiosperms; absent in algae. nih.gov | Emerged with early land plants; diversified with increasing plant complexity, enabling sophisticated hormone homeostasis. researchgate.netnih.gov |

| ILR1-like Amidohydrolases | IAA Deconjugation (hydrolysis of IAA-amino acid conjugates). nih.gov | ILR1, IAR3, ILL1, ILL2. nih.gov | Present in angiosperms and gymnosperms; not detected in mosses, ferns, or algae. nih.gov | Appeared later than conjugation enzymes, allowing for reversible storage of IAA, which was critical for the development of higher plants. researchgate.netnih.gov |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| IAA | Indole-3-acetic acid |

| IAA-myo-inositol | 1L-1-O-(indol-3-yl)acetyl-myo-inositol |

| IAA-glucose | Indole-3-acetyl-β-D-glucose |

| IAA-aspartate | Indole-3-acetyl-aspartic acid |

| IAA-glutamate | Indole-3-acetyl-glutamic acid |

| JA | Jasmonic acid |

Future Directions and Unanswered Questions in 1l 1 O Indol 3 Yl Acetyl Myo Inositol Research

Identification of Novel Regulatory Mechanisms

A primary area of future investigation is the detailed elucidation of the regulatory networks that control the homeostasis of IAA-myo-inositol. The concentration of this conjugate is determined by the balance between its synthesis (conjugation) and breakdown (hydrolysis). While the enzymes involved are beginning to be understood, the specific regulatory factors that modulate their activity in response to developmental and environmental cues are largely unknown.

Key research questions include:

Transcriptional Regulation: What specific transcription factors bind to the promoter regions of genes encoding IAA-conjugating and hydrolyzing enzymes to control their expression? While some auxin-responsive elements have been identified in the promoters of genes like the GH3 family, which are involved in forming amide-linked IAA conjugates, the specific regulators for IAA-myo-inositol synthesis are yet to be definitively identified. oup.com

Post-Translational Modifications: How are the activities of these enzymes modulated through post-translational modifications such as phosphorylation or ubiquitination? Such modifications could allow for rapid changes in IAA-myo-inositol levels in response to immediate cellular needs, independent of new gene expression.

Feedback Loops: How does the cellular concentration of free IAA and IAA-myo-inositol influence the expression and activity of the enzymes responsible for their interconversion? Evidence suggests that auxin perception and signaling can lead to a feedback down-regulation of its own biosynthesis, and similar mechanisms may exist for conjugate metabolism. nih.gov

Future research will likely employ a combination of genetic screens, yeast two-hybrid assays, and advanced proteomic techniques to identify these novel regulatory proteins and mechanisms. Understanding these processes will be critical to comprehending how plants fine-tune their auxin responses.

Elucidation of Complete Transport Pathways

IAA-myo-inositol is recognized as a significant long-distance transport form of auxin, moving from the endosperm to the developing shoot in seedlings. nih.gov However, the precise mechanisms governing its movement at both the cellular and whole-plant level are not fully characterized.

Unanswered questions in the transport of IAA-myo-inositol:

Cellular Efflux and Influx Carriers: Are there specific transporter proteins, analogous to the PIN and AUX/LAX families that transport free IAA, dedicated to moving IAA-myo-inositol across cell membranes? royalsocietypublishing.orgnih.govwikipedia.org The high transport rate of IAA-myo-inositol compared to free IAA suggests the involvement of efficient, carrier-mediated processes. nih.gov

Subcellular Compartmentation: In which subcellular compartments does the synthesis, storage, and hydrolysis of IAA-myo-inositol occur? The localization of these processes is crucial for regulating the availability of free IAA to different signaling pathways within the cell. oup.com

Vascular vs. Cell-to-Cell Transport: What are the relative contributions of long-distance transport through the vasculature (xylem and phloem) versus cell-to-cell polar transport in establishing IAA-myo-inositol gradients throughout the plant?

Advanced imaging techniques, including the use of fluorescently tagged versions of the conjugate or its potential transporters, will be invaluable in visualizing its movement in real-time. Furthermore, transport assays using isolated membrane vesicles can be employed to identify and characterize the specific proteins responsible for its cellular transport. Research in Zea mays has shown that related compounds, such as indole-3-acetyl-myo-inositol-galactoside, are hydrolyzed prior to or during transport, with the resulting IAA-myo-inositol then being moved to the shoot. nih.govnasa.gov This indicates a complex, multi-step transport pathway.

| Transport Characteristic | Indole-3-acetic acid (IAA) | 1L-1-O-(indol-3-yl)acetyl-myo-inositol (IAA-myo-inositol) |

| Primary Transport Form | Free acid | Ester conjugate |

| Relative Transport Rate | Slower | Significantly faster (up to 400x from endosperm to shoot in Zea mays) nih.gov |

| Known Transporters | PIN proteins, ABCB transporters, AUX/LAX proteins royalsocietypublishing.orgnih.govfrontiersin.org | Not yet identified, but carrier-mediated transport is hypothesized. |

| Mode of Transport | Polar, cell-to-cell transport; vascular transport | Primarily long-distance from seed to shoot; cellular mechanisms under investigation. |

Systems Biology Approaches to Integrate Conjugate Metabolism into Plant Regulatory Networks

To fully appreciate the role of IAA-myo-inositol, it must be studied within the broader context of the plant's complex regulatory networks. Systems biology, which combines experimental data with computational modeling, offers a powerful approach to achieve this integration. biologists.com

Future directions in this area include:

Integration with Transcriptional Networks: Linking metabolic models with transcriptional regulatory networks to understand how developmental programs and environmental signals control auxin conjugate metabolism. nih.gov For example, models could explore how light or temperature signals are transduced to alter the levels of IAA-myo-inositol.

Predictive Modeling of Phenotypes: Using integrated models to predict the phenotypic consequences of altered IAA-myo-inositol levels. nih.gov This can guide genetic engineering efforts by identifying the most effective targets for modifying plant growth and development.

These computational approaches, fueled by high-throughput data from genomics, transcriptomics, proteomics, and metabolomics, will be essential for untangling the intricate web of interactions that govern auxin function.

Genetic Engineering and Synthetic Biology Applications for Modulating Conjugate Levels

Potential applications include:

Enhanced Seedling Vigor: Overexpressing genes for IAA-myo-inositol hydrolysis in developing seedlings could lead to a more rapid release of active IAA, potentially accelerating germination and early growth.

Modified Root Architecture: Altering the expression of genes involved in IAA-myo-inositol metabolism in a tissue-specific manner could be used to modify root architecture for improved nutrient and water uptake. Overexpression of certain GH3 genes, for instance, has been shown to result in altered root phenotypes. oup.com

Synthetic Biological Circuits: Designing and implementing synthetic genetic circuits that control the expression of IAA-myo-inositol metabolizing enzymes in response to specific environmental triggers. This could allow for the development of "smart plants" that can adapt their growth in real-time to changing conditions.

Recent advances in synthetic biology are enabling the construction of novel metabolic pathways in microorganisms for the industrial production of compounds like myo-inositol. nih.govfrontiersin.org These approaches could be adapted for use in plants to create new pathways for the synthesis of auxin precursors or to introduce novel regulatory controls over conjugate metabolism. For example, heterologous systems have been used to create highly sensitive auxin response circuits, which could be a valuable tool for studying and engineering the function of specific auxin signaling components. biorxiv.org

| Approach | Potential Application in IAA-myo-inositol Research |

| Gene Overexpression | Increase the activity of hydrolases to boost free IAA levels during germination. |

| Gene Knockout/Suppression | Reduce the activity of synthases to study the developmental impact of low conjugate levels. |

| Tissue-Specific Promoters | Control the location of IAA-myo-inositol synthesis or hydrolysis to modify specific organs (e.g., roots). |

| Inducible Promoters | Allow for temporal control over the expression of metabolic enzymes in response to external stimuli. |

| Synthetic Biology Circuits | Create novel regulatory feedback loops to fine-tune auxin homeostasis for desired growth characteristics. |

Further research into these areas will not only deepen our fundamental understanding of auxin biology but also pave the way for innovative strategies to improve crop performance and agricultural sustainability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.